molecular formula C18H12ClN5O B252633 2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide

2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide

Cat. No. B252633
M. Wt: 349.8 g/mol
InChI Key: JQIHFSPVAHAQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound and is also known as BPTP.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide is not yet fully understood. However, researchers have found that this compound has the ability to inhibit certain enzymes and proteins that play a crucial role in the development and progression of various diseases.
Biochemical and physiological effects:
Studies have shown that 2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide has various biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth and proliferation of infectious microorganisms.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide in lab experiments is its high potency and specificity towards certain enzymes and proteins. However, the limitations of using this compound in lab experiments include its complex synthesis process and high cost.

Future Directions

There are several potential future directions for the research of 2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide. Some of the possible directions include:
1. Further investigation of the mechanism of action of this compound and its potential targets.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Exploration of the potential therapeutic applications of this compound in the treatment of various diseases.
4. Investigation of the potential side effects and toxicity of this compound.
5. Development of new derivatives of this compound with improved potency and specificity towards certain enzymes and proteins.
In conclusion, 2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide is a promising compound with potential applications in various fields of scientific research. Further investigation and research are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide is a complex process that involves several steps. One of the commonly used methods for the synthesis of this compound is the reaction of 2-phenylbenzotriazole with 2-chloronicotinic acid in the presence of a coupling reagent. The reaction is carried out in a solvent such as DMF or DMSO at a specific temperature and pressure.

Scientific Research Applications

2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. Researchers have found that this compound has potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

properties

Product Name

2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide

Molecular Formula

C18H12ClN5O

Molecular Weight

349.8 g/mol

IUPAC Name

2-chloro-N-(2-phenylbenzotriazol-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C18H12ClN5O/c19-17-14(7-4-10-20-17)18(25)21-12-8-9-15-16(11-12)23-24(22-15)13-5-2-1-3-6-13/h1-11H,(H,21,25)

InChI Key

JQIHFSPVAHAQEK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(N=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(N=CC=C4)Cl

Origin of Product

United States

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